molecular formula C18H14O2S B15200826 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde CAS No. 893741-12-3

5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

Katalognummer: B15200826
CAS-Nummer: 893741-12-3
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: YGCPEIABJIPYFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide.

    Coupling with thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.

    Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the thiophene derivative is treated with a mixture of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The aldehyde group in 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

    Oxidation: 5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.

    Reduction: 5-[3-(Benzyloxy)phenyl]-2-thiophenemethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the design and synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Sensors: The compound is used in the development of chemical sensors due to its ability to interact with various analytes, leading to detectable changes in its properties.

Wirkmechanismus

The mechanism of action of 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application:

    In organic synthesis: , it acts as a building block that undergoes various chemical transformations to yield desired products.

    In biological systems: , its mechanism may involve interactions with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-[3-(Benzyloxy)phenyl]-2-thiophenemethanol: This compound is similar but has a primary alcohol group instead of an aldehyde group.

    5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.

    5-[3-(Benzyloxy)phenyl]-2-thiophenenitrile: This compound has a nitrile group instead of an aldehyde group.

Uniqueness

5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to the presence of both the benzyloxyphenyl and thiophene moieties, along with the reactive aldehyde group

Eigenschaften

CAS-Nummer

893741-12-3

Molekularformel

C18H14O2S

Molekulargewicht

294.4 g/mol

IUPAC-Name

5-(3-phenylmethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C18H14O2S/c19-12-17-9-10-18(21-17)15-7-4-8-16(11-15)20-13-14-5-2-1-3-6-14/h1-12H,13H2

InChI-Schlüssel

YGCPEIABJIPYFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(S3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.